![molecular formula C19H22N6O2S B2397374 N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methyl-1-phenylmethanesulfonamide CAS No. 2320467-84-1](/img/structure/B2397374.png)
N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methyl-1-phenylmethanesulfonamide
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Overview
Description
The compound “N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methyl-1-phenylmethanesulfonamide” belongs to the class of organic compounds known as phenyl-1,2,4-triazoles . These are organic compounds containing a 1,2,4-triazole substituted by a phenyl group . The dihydrothiadiazine moiety is fused with a triazole ring, further connected to a pyrazole ring through a carbon–nitrogen single bond .
Synthesis Analysis
The synthesis of such compounds often involves multiple steps. For instance, the hydrolysis of the lactam followed by direct coupling to the triazolopiperazine afforded the final product of sitagliptin with 52% practical yield over eight consecutive synthesis steps .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a 1,2,4-triazole ring fused with a pyridazine ring, which is further connected to an azetidin-3-yl group . The shape of the active site and the placement of excluded volume spheres in positions that are sterically claimed by the macromolecular environment are analyzed by LigandScout .Scientific Research Applications
Synthetic Studies and Anti-asthmatic Activities
A series of novel triazolo[1,5-b]pyridazin-6-yl oxyalkylsulfonamides, which share structural similarities with the specified compound, have been synthesized and evaluated for their potential to inhibit platelet-activating factor (PAF)-induced bronchoconstriction in guinea pigs. Notably, certain compounds demonstrated potent anti-asthmatic activity, suggesting their utility in treating asthma and other respiratory diseases. The structure-activity relationships within this series were also explored, highlighting the significance of specific substitutions for enhancing activity (Kuwahara et al., 1997).
Herbicidal Applications
Compounds structurally related to the specified chemical, featuring the triazolo[1,5-a]pyridine-2-sulfonamide core, have been found to possess excellent herbicidal activity against a broad spectrum of vegetation at low application rates. These findings underscore the potential agricultural applications of such compounds, providing a basis for the development of new herbicides (Moran, 2003).
Antibacterial Agents
Efforts to synthesize new heterocyclic compounds containing a sulfonamido moiety, akin to the compound , have led to the creation of derivatives with notable antibacterial activity. This research points towards the potential of these compounds as scaffolds for developing new antibacterial agents, with certain synthesized compounds showing high activities in preliminary testing (Azab et al., 2013).
Anti-inflammatory and Anticancer Potentials
Further studies have explored the anti-inflammatory and anticancer potentials of compounds related to N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methyl-1-phenylmethanesulfonamide. This includes the synthesis and evaluation of indolyl azetidinones for their anti-inflammatory activity, revealing several compounds with promising profiles compared to non-steroidal anti-inflammatory drugs (NSAIDs) (Kalsi et al., 1990). Additionally, heterobicyclic nitrogen systems bearing a triazine moiety have been synthesized, some of which displayed significant anticancer activities, highlighting the therapeutic potential of these structures (El-Gendy et al., 2003).
Future Directions
The future directions for this compound could involve further investigations on this scaffold to harness its optimum antibacterial potential . Moreover, rational design and development of the novel antibacterial agents incorporating 1,2,4-triazole can help in dealing with the escalating problems of microbial resistance .
properties
IUPAC Name |
N-[1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-N-methyl-1-phenylmethanesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O2S/c1-23(28(26,27)13-14-5-3-2-4-6-14)16-11-24(12-16)18-10-9-17-20-21-19(15-7-8-15)25(17)22-18/h2-6,9-10,15-16H,7-8,11-13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAGNRMWFWJZADN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CN(C1)C2=NN3C(=NN=C3C4CC4)C=C2)S(=O)(=O)CC5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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